Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex heterocyclic structures with multiple substituents. The primary name, ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, reflects the hierarchical naming system where the piperidine ring serves as the principal heterocyclic framework. The nomenclature begins with the ethyl ester designation, followed by the substitution pattern on the piperidine nitrogen at position 1, which connects to the pyridine ring bearing specific halogen and trifluoromethyl substituents.
The Chemical Abstracts Service registry number 1311279-23-8 provides the definitive identifier for this compound in chemical databases and literature. This registry number ensures unambiguous identification across different nomenclature systems and international chemical documentation. The systematic naming convention places the chloro substituent at position 6 of the pyridine ring, while the trifluoromethyl group occupies position 4, with the connection to the piperidine nitrogen occurring at position 2 of the pyridine system.
Alternative nomenclature variations may include different ordering of substituent descriptors, but the core structural features remain consistently identified through the Chemical Abstracts Service system. The MDL number MFCD19981138 serves as an additional unique identifier within the Molecular Design Limited database system, providing cross-referencing capabilities for chemical inventory and research applications. The systematic approach to naming ensures that each structural element receives appropriate designation within the overall molecular framework.
Properties
IUPAC Name |
ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-3-5-20(6-4-9)12-8-10(14(16,17)18)7-11(15)19-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFVGYIVKTKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Pyridine Synthesis
The 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety is synthesized via halogenation and trifluoromethylation of pyridine derivatives using known protocols. Literature reports the use of substituted 2-bromo-3-chloropyridine or 5-bromo-2-dimethylaminopyridine as intermediates for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling
The key step in attaching the pyridine moiety to the piperidine nitrogen involves palladium-catalyzed amination or Buchwald-Hartwig cross-coupling:
Ester Hydrolysis and Purification
Post-coupling, ester hydrolysis or purification steps may be employed to ensure the correct ester form and purity:
Representative Synthetic Procedure Summary
- Synthesis of Ethyl Piperidine-4-carboxylate: Esterification or procurement of the core scaffold.
- Preparation of Halogenated Pyridine Intermediate: Use of 2-bromo-3-chloropyridine or related derivatives bearing trifluoromethyl groups.
- Palladium-Catalyzed Coupling: Cross-coupling of ethyl piperidine-4-carboxylate with halogenated pyridine under Pd catalysis, with ligands such as JohnPhos and bases like sodium tert-butoxide.
- Workup and Purification: Extraction, acidification, and chromatographic purification to afford the target compound.
Data Table: Key Reaction Parameters and Yields
| Step Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of piperidine-4-carboxylic acid | Ethanol, acid catalyst, reflux | ~81 | Provides ethyl ester core |
| Alkylation of ethyl piperidine-4-carboxylate | Methyl iodide, K2CO3, acetonitrile, room temp, 2 h | Moderate | Functionalization step |
| Pd-catalyzed coupling with 2-bromo-3-chloropyridine | Pd2(dba)3, JohnPhos, NaOtBu, toluene, reflux, inert atmosphere, 4 h | 39-51 | Formation of C-N bond between piperidine and pyridine |
| Hydrolysis of ester (if needed) | LiOH, MeOH, 80 °C, 3 h | High | Optional step for acid form |
| Purification | Acidification with HCl, recrystallization in ethanol/isopropanol | - | Ensures compound purity |
Research Findings and Notes
- The palladium-catalyzed amination step is critical and sensitive to ligand, base, and atmosphere conditions; inert atmosphere and proper ligand choice enhance yield and selectivity.
- The trifluoromethyl substituent on the pyridine ring is introduced prior to coupling, often via commercially available halogenated trifluoromethylpyridines or through established trifluoromethylation methods.
- The chloro substituent is retained during the coupling, providing a handle for further functionalization if needed.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
- The overall yields vary depending on the exact conditions and reagents but generally range from moderate to good (39-81%) across steps.
Chemical Reactions Analysis
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has been studied for its potential as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 is crucial in regulating glycine levels in the central nervous system, making this compound a candidate for developing treatments for various neurological disorders.
Potential Therapeutic Applications
- Neurological Disorders : As a GlyT1 inhibitor, this compound may help in conditions like schizophrenia and other cognitive disorders by modulating glycine levels.
- Antidepressant Activity : Research indicates that compounds targeting the glycine system can exhibit antidepressant-like effects, suggesting potential applications in mood disorders.
- Antitumor Activity : Some studies have shown that similar compounds exhibit cytotoxic effects against certain cancer cell lines, indicating a possible application in oncology.
Case Study 1: GlyT1 Inhibition
A study published in the Chemical and Pharmaceutical Bulletin highlighted the design of novel GlyT1 inhibitors, including derivatives of piperidine and pyridine structures similar to this compound. These inhibitors were shown to enhance glycine's inhibitory neurotransmission, providing insights into their potential therapeutic benefits for treating schizophrenia .
Case Study 2: Anticancer Properties
Research conducted on compounds with similar structures has demonstrated promising anticancer properties. A derivative exhibited selective cytotoxicity against specific cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced antitumor activity .
Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the NF-kB inflammatory pathway, thereby exerting its effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Similarity Metrics
Similarity scores (0–1 scale) are derived from structural alignment algorithms comparing backbone and functional group topology .
*Supplier data reflects commercial availability or synthesis complexity.
Key Findings:
Backbone Simplicity vs. Functional Complexity :
- Ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the pyridine substituent, resulting in lower steric hindrance and higher synthetic accessibility. Its high commercial availability underscores its utility as a foundational intermediate .
- In contrast, the target compound’s pyridine substituent introduces steric and electronic effects that may enhance binding specificity in biological systems. The electron-withdrawing -Cl and -CF₃ groups could stabilize π-π interactions or modulate metabolic stability .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., CAS 169458-04-2) exhibit improved aqueous solubility, a critical factor for in vivo bioavailability. The target compound’s neutral form may require formulation adjustments for pharmacokinetic optimization .
Heterocyclic Hybridization: Derivatives like CAS 951473-59-9 incorporate thienopyridine-pyrrole systems, which expand π-conjugation and redox activity. Such modifications contrast with the target compound’s simpler pyridine motif, highlighting trade-offs between synthetic complexity and functional versatility .
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic resistance compared to nitro (-NO₂) or methyl (-CH₃) groups in analogues. This group is a common pharmacophore in agrochemicals and CNS drugs due to its electronegativity and steric bulk .
- This contrasts with unsubstituted pyridine derivatives, which are less reactive .
Biological Activity
Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, also known as epyrifenacil, is a compound primarily recognized for its herbicidal properties. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₈ClF₃N₂O₂
CAS Number: 353292-31-6
The compound features a piperidine ring substituted with a pyridine moiety that includes a chlorine and trifluoromethyl group, contributing to its biological activity.
Epirifenacil acts primarily as a herbicide, targeting specific pathways in plant physiology. Its mode of action involves the inhibition of certain enzymes critical for plant growth, particularly those involved in the biosynthesis of amino acids and proteins. This inhibition leads to the disruption of normal cellular functions in plants, ultimately resulting in their death.
Herbicidal Activity
Epirifenacil has been extensively studied for its herbicidal properties. It is effective against a variety of weed species due to its selective inhibition mechanism. The compound demonstrates high potency in controlling both broadleaf and grassy weeds.
| Weed Species | Effective Concentration (g/ha) | Activity Type |
|---|---|---|
| Amaranthus retroflexus | 50 | Post-emergent control |
| Echinochloa crus-galli | 30 | Pre-emergent control |
| Setaria viridis | 40 | Post-emergent control |
Cytotoxicity Studies
Recent studies have explored the cytotoxic effects of epyrifenacil on mammalian cell lines. While primarily used as a herbicide, its interaction with human cells has raised questions about potential off-target effects.
A study evaluated its impact on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| HeLa (Cervical) | 15 | Moderate cytotoxicity |
| MCF7 (Breast) | 20 | Moderate cytotoxicity |
| A549 (Lung) | 25 | Low cytotoxicity |
These findings suggest that while epyrifenacil is not designed for therapeutic use, it exhibits varying degrees of cytotoxicity across different cell lines.
Case Studies and Research Findings
- Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that epyrifenacil effectively reduced weed biomass by over 80% compared to untreated controls within two weeks of application .
- Mechanistic Insights : Research published in Journal of Agricultural and Food Chemistry detailed the biochemical pathways affected by epyrifenacil, noting significant alterations in amino acid profiles in treated plants, which correlated with observed phytotoxic symptoms .
- Environmental Impact Assessment : An environmental study assessed the persistence of epyrifenacil in soil and water systems, revealing that it degrades relatively quickly under aerobic conditions but can persist longer in anaerobic environments .
Q & A
Q. What are the key synthetic routes for Ethyl 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate?
The synthesis typically involves multi-step reactions, including coupling of pyridine and piperidine moieties. For example, Biginelli-like multi-component reactions (MCRs) are effective for constructing heterocyclic systems, as seen in analogous pyridine-piperidine derivatives. Key steps include:
- Coupling reactions : Using dichloromethane and sodium hydroxide to facilitate nucleophilic substitution between chloropyridine and piperidine intermediates .
- Esterification : Ethyl carboxylate groups are introduced via esterification under reflux conditions, often with catalysts like potassium carbonate .
- Purification : Silica gel chromatography is critical for isolating the target compound, achieving ≥95% purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy : H and C NMR identify structural features, such as the trifluoromethyl group (δ ~110-120 ppm for C) and piperidine ring protons (δ 1.5-3.5 ppm for H) .
- LC-MS : Confirms molecular weight (e.g., [M+1] peaks) and detects impurities .
- HPLC : Validates purity (>95%) and monitors degradation products .
Q. What purification techniques are recommended post-synthesis?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) resolves closely related byproducts .
- Recrystallization : Polar solvents like ethanol improve crystalline purity .
- Distillation : For volatile impurities, fractional distillation under reduced pressure is effective .
Advanced Research Questions
Q. How can solvent choice influence reaction efficiency in forming the piperidine ring?
Solvent polarity and coordinating ability significantly impact reaction kinetics:
- Polar aprotic solvents (e.g., N,N-dimethylacetamide) enhance nucleophilicity of intermediates, accelerating ring closure .
- Temperature optimization : Reactions in dichloromethane at 0–25°C minimize side reactions, while higher temperatures (80°C) in DMF improve yields for sterically hindered systems .
- Additives : Catalytic iodine or phase-transfer catalysts (e.g., TBAB) improve regioselectivity in multi-component reactions .
Q. What strategies address low yields due to steric hindrance from the trifluoromethyl group?
The electron-withdrawing trifluoromethyl group can slow reaction rates. Mitigation approaches include:
- Bulky ligands : Use tert-butylphosphine or DavePhos in coupling reactions to reduce steric clash .
- Microwave-assisted synthesis : Accelerates reactions (e.g., 30 minutes vs. 10 hours) to bypass decomposition pathways .
- Protecting groups : Temporarily mask reactive sites (e.g., Boc protection for amines) to direct regioselectivity .
Q. How to resolve discrepancies between theoretical and observed NMR data?
Discrepancies often arise from dynamic effects or impurities:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., piperidine ring puckering) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks and detects hidden impurities .
- DFT calculations : Predicts chemical shifts to validate assignments .
Q. What are the implications of the chloro and trifluoromethyl groups on reactivity?
- Electrophilic substitution : The chloro group directs electrophiles to the para position on the pyridine ring, while the trifluoromethyl group deactivates the ring toward further substitution .
- Hydrolytic stability : The trifluoromethyl group enhances resistance to hydrolysis under acidic/basic conditions compared to methyl analogs .
- Biological activity : These groups improve metabolic stability and binding affinity in drug discovery contexts, as seen in related pyridine derivatives .
Data Contradiction Analysis
Q. How to interpret conflicting LC-MS and NMR data for purity assessment?
- LC-MS sensitivity : Detects low-level impurities (e.g., 0.1%) that NMR may miss. For example, a 328.2 [M+1] peak in LC-MS may align with the target, while NMR integrates only major components .
- Ion suppression in MS : Co-eluting salts or solvents can suppress ionization, leading to false negatives. Cross-validate with HPLC-UV .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
